4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BZML, is a compound that has gained attention in scientific research due to its potential as an anticancer agent. BZML is a thiazole derivative that has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to have anti-inflammatory effects, which may contribute to its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its low toxicity, which makes it a safer compound to work with in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one analogues with improved anticancer activity. Another potential direction is the study of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in combination with other anticancer agents to enhance its effectiveness. Additionally, more research is needed to understand the mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential side effects in vivo.
合成法
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized through a multistep process involving the reaction of 2-mercaptothiazole with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. The resulting compound is then treated with ethyl iodide to yield 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential use as an anticancer agent. In vitro studies have shown that 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 4-(1,3-benzodioxol-5-ylmethylene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-ethylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-9(12(15)19-13)5-8-3-4-10-11(6-8)17-7-16-10/h3-6H,2,7H2,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXMVQCKWPWRLK-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。